![molecular formula C9H7IO B038360 2-Iodo-1-indanone CAS No. 113021-30-0](/img/structure/B38360.png)
2-Iodo-1-indanone
Overview
Description
2-Iodo-1-indanone is a chemical compound with the molecular formula C9H7IO. It has a molecular weight of 258.06 . It’s a derivative of indanone, which is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Iodo-1-indanone include a melting point of 67-69 °C, a predicted boiling point of 309.7±31.0 °C, and a density of 1.87 .Scientific Research Applications
Thermochemical Studies : 2-Iodo-1-indanone was studied for its potential use in determining the enthalpies of formation in the gas phase for 1-indanone, 2-indanone, and 1,3-indandione (Matos et al., 2007).
Precursor for Pharmaceutical Compounds : It is a versatile precursor of cis-1-amino-2-indanol, a key intermediate in chiral auxiliary and anti-HIV protease inhibitor (Komiya et al., 1998).
Synthesis of Arylidene Indanones : Two new 2,3-dihydrobenzofuran tethered arylidene indanones have been synthesized, potentially used in therapeutic science (Shinde et al., 2020).
Enamine Synthesis : 2-Indanone reacts with various compounds to give enamine 2-indenyl crown ethers in almost quantitative yields (Plenio & Burth, 1996).
Biological Activities : 1-indanones and their derivatives, which include 2-Iodo-1-indanone, are noted for their potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, anticancer properties, and potential use in neurodegenerative disease treatment and as insecticides, fungicides, and herbicides (Turek et al., 2017).
Diverse Biological Applications : Indanone derivatives, including 2-Iodo-1-indanone, have diverse biological applications such as antialzheimer, anticancer, antimicrobial, and antiviral activities (Patil et al., 2017).
properties
IUPAC Name |
2-iodo-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCUBXRVXPVFPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C21)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451813 | |
Record name | 2-Iodo-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-1-indanone | |
CAS RN |
113021-30-0 | |
Record name | 2-Iodo-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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